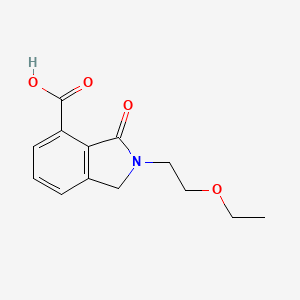

2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid

Übersicht

Beschreibung

2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid is an organic compound with a complex structure that includes an isoindoline core, an ethoxyethyl side chain, and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline core, followed by the introduction of the ethoxyethyl side chain and the carboxylic acid group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the carbonyl group to an alcohol.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Neurological Disease Treatment

One of the primary applications of 2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid is in the treatment of neurological diseases, particularly Alzheimer's disease (AD). The compound has been identified as a bifunctional agent that promotes the degradation of tau proteins, which are implicated in neurodegenerative diseases.

Mechanism of Action:

- The compound binds to tau proteins and recruits E3 ubiquitin ligases, facilitating the ubiquitination and subsequent proteasomal degradation of these proteins .

- This mechanism is crucial for reducing tau aggregation, which is a hallmark of tauopathies like Alzheimer's disease.

Case Study:

In a study involving human neuronal models expressing tau mutations (A152T and P301L), treatment with compounds similar to this compound demonstrated significant reductions in total tau levels and improvements in neuronal viability when exposed to toxic stimuli such as amyloid-beta peptides .

Anti-Fibrotic Applications

Another important application of this compound is its potential role in treating fibrotic diseases. Research suggests that it may inhibit processes associated with tissue fibrosis, similar to other known anti-fibrotic agents.

Mechanism:

- The compound may act by modulating signaling pathways involved in fibrosis, particularly those related to TGF-beta, which is known to induce extracellular matrix production .

Research Findings:

Studies indicate that compounds with structural similarities have shown promise in reducing collagen synthesis in fibroblasts, thereby mitigating fibrotic responses in various tissues .

Oncology Applications

The compound may also have applications in oncology, particularly as an inhibitor of specific kinases involved in cancer progression.

Targeting RIP2 Kinase:

- Research has indicated that compounds designed to target RIP2 kinase can potentially inhibit inflammatory pathways that contribute to tumorigenesis .

- By promoting the degradation of RIP2 kinase through ubiquitination, this compound could serve as a therapeutic agent against cancers characterized by dysregulated RIP2 activity.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism by which 2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Ethoxyethanol: A solvent with similar ethoxyethyl side chain but different core structure.

2-Propoxyethanol: Another solvent with a propoxyethyl side chain.

2-Butoxyethanol: A solvent with a butoxyethyl side chain.

Uniqueness

2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid is unique due to its isoindoline core, which imparts specific chemical and biological properties not found in simpler compounds like 2-ethoxyethanol or 2-butoxyethanol. This uniqueness makes it valuable for specialized applications in research and industry.

Biologische Aktivität

2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an isoindoline scaffold, which is known for its diverse biological activities. Its structural elements include:

- Ethoxyethyl group : Enhances solubility and may influence bioavailability.

- Carboxylic acid : Often associated with pharmacological activity, particularly in enzyme inhibition.

Antitumor Activity

Several studies have highlighted the antitumor potential of isoindoline derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

-

In Vitro Studies :

- The compound demonstrated significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer), with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

- Inhibition of the epidermal growth factor receptor (EGFR) was also noted, suggesting a mechanism that could be leveraged for targeted cancer therapies .

- Molecular Docking Studies :

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been investigated, particularly its role in inhibiting pro-inflammatory pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, such as cytosolic phospholipase A2α (cPLA2α), which is critical in the biosynthesis of inflammatory mediators .

- Case Studies : In preclinical models, administration of the compound resulted in reduced markers of inflammation and improved outcomes in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

| Structural Feature | Influence on Activity |

|---|---|

| Ethoxyethyl group | Enhances solubility and bioavailability |

| Carboxylic acid | Essential for enzyme inhibition |

| Isoindoline scaffold | Provides a versatile platform for modifications |

Research Findings

Recent research has focused on optimizing derivatives of this compound to enhance its biological activity. Notable findings include:

- Potent Derivatives : Modifications at specific positions on the isoindoline ring have led to compounds with improved potency against cancer cell lines and reduced toxicity profiles .

- Combination Therapies : The compound has shown promise when used in combination with other therapeutic agents, enhancing overall efficacy against resistant cancer types .

Eigenschaften

IUPAC Name |

2-(2-ethoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-2-18-7-6-14-8-9-4-3-5-10(13(16)17)11(9)12(14)15/h3-5H,2,6-8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXNAGHXXUULRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1CC2=C(C1=O)C(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.